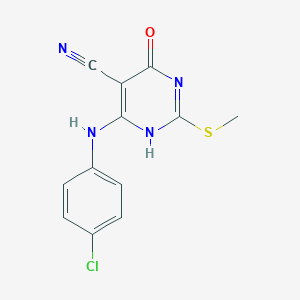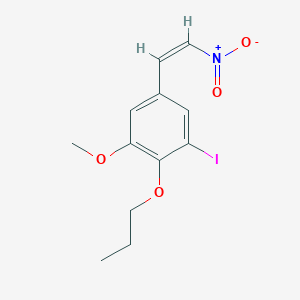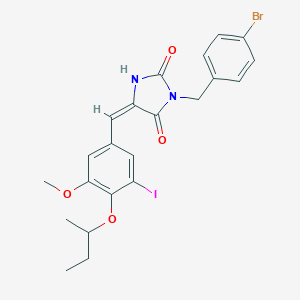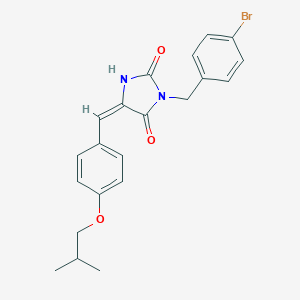
6-(4-chloroanilino)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-chloroanilino)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile, also known as CEP-701, is a small molecule inhibitor that has shown promising results in the field of cancer research. This compound was first synthesized in the late 1990s and has since been extensively studied for its potential use in cancer treatment.
Mecanismo De Acción
6-(4-chloroanilino)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile works by binding to the ATP-binding site of FLT3, preventing the receptor from activating downstream signaling pathways that promote cell survival and proliferation. This leads to the induction of apoptosis in cancer cells and inhibition of tumor growth.
Biochemical and Physiological Effects:
6-(4-chloroanilino)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile has been shown to have minimal toxicity in animal models and has a favorable pharmacokinetic profile. It is rapidly absorbed and distributed throughout the body, with a half-life of approximately 2 hours. 6-(4-chloroanilino)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile has been shown to inhibit FLT3 activity in human leukemia cells and induce apoptosis in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-(4-chloroanilino)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile is its specificity for FLT3, which allows for targeted inhibition of this receptor in cancer cells. However, one limitation of 6-(4-chloroanilino)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile is its moderate potency, which may limit its effectiveness in certain types of cancer. Additionally, the short half-life of 6-(4-chloroanilino)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile may require frequent dosing in clinical applications.
Direcciones Futuras
Future research on 6-(4-chloroanilino)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile could focus on improving the potency and selectivity of the compound, as well as exploring its potential use in combination with other cancer therapies. Additionally, further studies could investigate the mechanism of action of 6-(4-chloroanilino)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile in more detail, as well as its potential use in other types of cancer beyond leukemia.
Métodos De Síntesis
The synthesis of 6-(4-chloroanilino)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile involves a multi-step process that includes the reaction of 4-chloroaniline with 2-methylthio-4,6-dichloropyrimidine, followed by the addition of cyanide and subsequent hydrolysis to yield the final product. The overall yield of this process is moderate, but improvements have been made to increase the efficiency of the synthesis.
Aplicaciones Científicas De Investigación
6-(4-chloroanilino)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile has been studied extensively for its potential use in the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors. It has been shown to inhibit the activity of the receptor tyrosine kinase FLT3, which is commonly mutated in acute myeloid leukemia (AML). Inhibition of FLT3 has been shown to induce apoptosis (cell death) in leukemia cells and inhibit tumor growth in animal models.
Propiedades
Fórmula molecular |
C12H9ClN4OS |
|---|---|
Peso molecular |
292.74 g/mol |
Nombre IUPAC |
6-(4-chloroanilino)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H9ClN4OS/c1-19-12-16-10(9(6-14)11(18)17-12)15-8-4-2-7(13)3-5-8/h2-5H,1H3,(H2,15,16,17,18) |
Clave InChI |
SQUUZMFLEULGHS-UHFFFAOYSA-N |
SMILES isomérico |
CSC1=NC(=O)C(=C(N1)NC2=CC=C(C=C2)Cl)C#N |
SMILES |
CSC1=NC(=O)C(=C(N1)NC2=CC=C(C=C2)Cl)C#N |
SMILES canónico |
CSC1=NC(=O)C(=C(N1)NC2=CC=C(C=C2)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B286275.png)
![(4Z)-4-[4-(butan-2-yloxy)-3-chlorobenzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B286276.png)
![1,3-dimethyl-5-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286277.png)
![(5E)-2-(2,4-dimethylanilino)-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B286279.png)

![N-(3,4-dimethylphenyl)-2-{5-[(1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B286284.png)
![5-{[5-(5-Chloro-2-methylphenyl)-2-furyl]methylene}-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B286286.png)
![(2E,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B286287.png)
![N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B286288.png)
![2-{(5E)-5-[2-bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B286290.png)


![2-(3-{(E)-[1-(4-bromobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B286294.png)
![2-[4-({2-[(4-bromo-3-chlorophenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B286297.png)